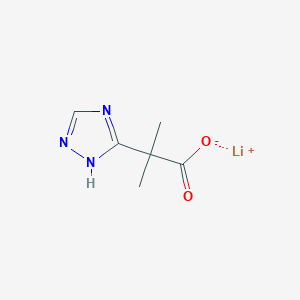
锂;2-甲基-2-(1H-1,2,4-三唑-5-基)丙酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;2-methyl-2-(1H-1,2,4-triazol-5-yl)propanoate is a chemical compound that features a lithium ion coordinated with a 2-methyl-2-(1H-1,2,4-triazol-5-yl)propanoate ligand
科学研究应用
Lithium;2-methyl-2-(1H-1,2,4-triazol-5-yl)propanoate has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-methyl-2-(1H-1,2,4-triazol-5-yl)propanoate typically involves the reaction of 2-methyl-2-(1H-1,2,4-triazol-5-yl)propanoic acid with a lithium salt, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the desired lithium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
化学反应分析
Types of Reactions
Lithium;2-methyl-2-(1H-1,2,4-triazol-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The triazole ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the triazole ring, while substitution reactions can introduce new functional groups into the compound.
作用机制
The mechanism of action of lithium;2-methyl-2-(1H-1,2,4-triazol-5-yl)propanoate involves its interaction with specific molecular targets and pathways. The triazole ring can coordinate with metal ions, influencing their reactivity and stability. Additionally, the compound may interact with biological macromolecules, affecting their function and activity.
相似化合物的比较
Similar Compounds
- Lithium;2-methyl-2-(1H-1,2,4-triazol-3-yl)propanoate
- Lithium;2-methyl-2-(1H-1,2,3-triazol-5-yl)propanoate
- Lithium;2-methyl-2-(1H-1,2,3-triazol-3-yl)propanoate
Uniqueness
Lithium;2-methyl-2-(1H-1,2,4-triazol-5-yl)propanoate is unique due to the specific positioning of the triazole ring, which can influence its chemical reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.
生物活性
Lithium;2-methyl-2-(1H-1,2,4-triazol-5-yl)propanoate is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Profile
- Molecular Formula : C7H11N3O2
- SMILES : CC(C)(C1=NC=NN1)C(=O)OC
- InChIKey : GMWVLPJKYLFPBY-UHFFFAOYSA-N
Lithium compounds are well-known for their mood-stabilizing effects, primarily used in the treatment of bipolar disorder. The specific compound Lithium;2-methyl-2-(1H-1,2,4-triazol-5-yl)propanoate exhibits several biological activities:
- Neuroprotective Effects : Research indicates that lithium can enhance neuroprotection in neuronal cells by inhibiting glycogen synthase kinase 3 (GSK3), which is implicated in neurodegenerative diseases .
- Antidepressant Properties : This compound may also exhibit antidepressant-like effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways .
- Anticancer Activity : Preliminary studies suggest that lithium derivatives can induce apoptosis in cancer cells through the activation of certain signaling pathways, including the inhibition of the phosphoinositide 3-kinase (PI3K) pathway .
1. Mood Disorders
Lithium is primarily used for treating bipolar disorder and major depressive disorder. Its effectiveness in stabilizing mood swings is well-documented, with Lithium;2-methyl-2-(1H-1,2,4-triazol-5-yl)propanoate being a candidate for further exploration.
2. Neurodegenerative Diseases
The neuroprotective properties of lithium make it a candidate for research into treatments for conditions like Alzheimer's disease and Parkinson's disease. Studies have shown that lithium can reduce amyloid-beta levels and tau phosphorylation, both critical factors in Alzheimer's pathology .
3. Cancer Treatment
Emerging evidence indicates that lithium compounds may enhance the efficacy of traditional cancer therapies by sensitizing cancer cells to chemotherapeutic agents. The specific mechanisms involve modulation of cell cycle regulators and apoptosis pathways .
Case Studies and Research Findings
属性
IUPAC Name |
lithium;2-methyl-2-(1H-1,2,4-triazol-5-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.Li/c1-6(2,5(10)11)4-7-3-8-9-4;/h3H,1-2H3,(H,10,11)(H,7,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWCNHDHRBRYQP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C1=NC=NN1)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8LiN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














